Lithium(diethoxyphosphoryl)methanesulfonate
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Overview
Description
Lithium(diethoxyphosphoryl)methanesulfonate: is a chemical compound that belongs to the family of methanesulfonates Methanesulfonates are derivatives of methanesulfonic acid, which are widely used in various chemical reactions due to their excellent leaving group properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium (diethoxyphosphoryl)methanesulfonate typically involves the reaction of methanesulfonic acid with diethoxyphosphoryl chloride in the presence of a base such as lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3SO3H+(C2H5O)2POCl+LiOH→Li(CH3SO3PO(OC2H5)2)
Industrial Production Methods: In an industrial setting, the production of lithium (diethoxyphosphoryl)methanesulfonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Lithium(diethoxyphosphoryl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate esters.
Reduction: Reduction reactions can lead to the formation of methanesulfonate derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of methanesulfonate derivatives.
Scientific Research Applications
Chemistry: Lithium(diethoxyphosphoryl)methanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives. Its excellent leaving group properties make it valuable in nucleophilic substitution reactions.
Biology and Medicine: In biological research, methanesulfonate derivatives are known for their role as DNA alkylating agents. They are used to induce mutagenesis and study DNA repair mechanisms. Some derivatives have potential therapeutic applications, such as in the treatment of cancer.
Industry: In industrial applications, lithium (diethoxyphosphoryl)methanesulfonate is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its stability and reactivity make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism by which lithium (diethoxyphosphoryl)methanesulfonate exerts its effects is primarily through its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is highly stable and can efficiently delocalize negative charge, making it an excellent leaving group. This property facilitates the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Lithium methanesulfonate: Similar in structure but lacks the diethoxyphosphoryl group.
Potassium methanesulfonate: Similar in structure but contains potassium instead of lithium.
Sodium methanesulfonate: Another similar compound with sodium as the cation.
Uniqueness: Lithium(diethoxyphosphoryl)methanesulfonate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications that other methanesulfonates may not be able to fulfill.
Properties
Molecular Formula |
C5H12LiO6PS |
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Molecular Weight |
238.2 g/mol |
IUPAC Name |
lithium;diethoxyphosphorylmethanesulfonate |
InChI |
InChI=1S/C5H13O6PS.Li/c1-3-10-12(6,11-4-2)5-13(7,8)9;/h3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
DBILWGPKMAXWML-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCOP(=O)(CS(=O)(=O)[O-])OCC |
Origin of Product |
United States |
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